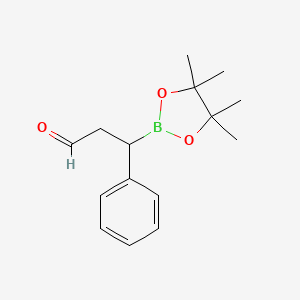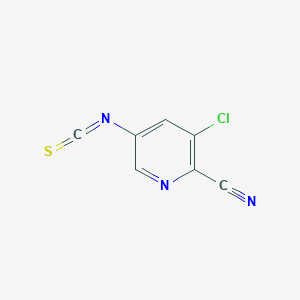
3-Chloro-5-isothiocyanatopicolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-isothiocyanatopicolinonitrile is a heterocyclic compound that contains both chlorine and isothiocyanate functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of multiple reactive sites makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isothiocyanatopicolinonitrile typically involves the reaction of 3-chloropicolinonitrile with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The reaction is usually performed at low temperatures to control the reactivity of thiophosgene and to ensure high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals like thiophosgene.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-isothiocyanatopicolinonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thioureas or dithiocarbamates.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like DMF or DMSO.
Addition Reactions: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base like triethylamine.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-isothiocyanatopicolinonitrile or 3-thioether-5-isothiocyanatopicolinonitrile.
Addition Reactions: Products such as thioureas or dithiocarbamates.
Cyclization Reactions: Various heterocyclic compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Chloro-5-isothiocyanatopicolinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Used in the preparation of functional materials such as polymers and coatings with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-isothiocyanatopicolinonitrile primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-methylphenylisothiocyanate
- 3-Chloro-5-isothiocyanatobenzoic acid
- 3-Chloro-5-isothiocyanatopyridine
Uniqueness
3-Chloro-5-isothiocyanatopicolinonitrile is unique due to the presence of both a chlorine atom and an isothiocyanate group on a picolinonitrile scaffold. This combination of functional groups provides a unique reactivity profile, making it a versatile intermediate for the synthesis of a wide range of compounds. The picolinonitrile scaffold also offers additional sites for further functionalization, enhancing its utility in various applications.
Propriétés
Formule moléculaire |
C7H2ClN3S |
|---|---|
Poids moléculaire |
195.63 g/mol |
Nom IUPAC |
3-chloro-5-isothiocyanatopyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2ClN3S/c8-6-1-5(11-4-12)3-10-7(6)2-9/h1,3H |
Clé InChI |
OUFCLCMJUZPIEN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)C#N)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Hydroxyphenyl)methyl]piperazin-2-one](/img/structure/B13890402.png)
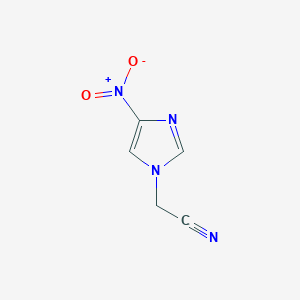
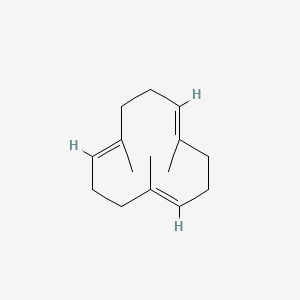

![[2-hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13890433.png)
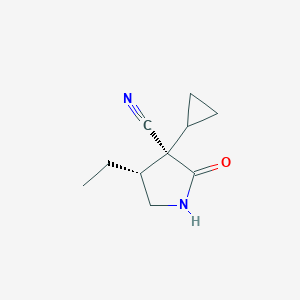
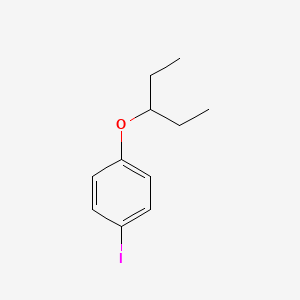
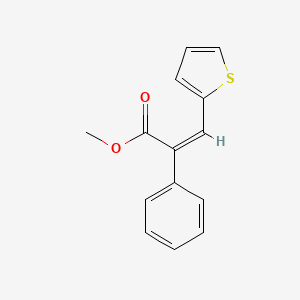
![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)
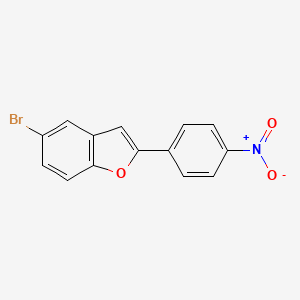
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13890477.png)
